(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine
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Overview
Description
(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propylidene hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable amine under specific conditions. One common method includes the condensation of 2-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol at a temperature range of 60-80°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the hydroxylamine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)benzaldehyde: A precursor in the synthesis of (NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine.
(1E)-1-[2-(difluoromethoxy)phenyl]propan-1-one oxime: A related compound with similar structural features and reactivity.
Difluoromethyl phenyl sulfone: Another compound containing the difluoromethoxy group, used in different chemical transformations.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the difluoromethoxy and hydroxylamine moieties allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-8(13-14)7-5-3-4-6-9(7)15-10(11)12/h3-6,10,14H,2H2,1H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZDQNJNZGBPN-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=CC=C1OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC=CC=C1OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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